PD168393 vs. Reversible Congener PD174265: 9-Fold Superior Cellular EGFR Autophosphorylation Inhibition
PD168393 inhibits EGFr autophosphorylation in A431 human epidermoid carcinoma cells with >9-fold greater potency than its reversible structural congener PD174265 [1]. Both compounds share the same 4-anilinoquinazoline core scaffold, but PD168393 bears an acrylamide moiety at the 6-position that enables covalent alkylation of Cys-773, whereas PD174265 possesses a propionamide group and acts reversibly. This difference in binding mechanism directly accounts for the enhanced cellular potency of PD168393 under identical assay conditions [2].
| Evidence Dimension | Inhibition of EGFr autophosphorylation in intact cells |
|---|---|
| Target Compound Data | Complete suppression of EGF-dependent receptor autophosphorylation in A431 cells during continuous exposure, with sustained suppression even after 8 hr in compound-free medium |
| Comparator Or Baseline | PD174265 (reversible congener, IC50 = 0.45 nM for EGFR kinase) |
| Quantified Difference | PD168393 exhibits >9-fold greater potency than PD174265 in cellular EGFr autophosphorylation assay |
| Conditions | A431 human epidermoid carcinoma cells; EGFr autophosphorylation assay |
Why This Matters
For procurement decisions in cellular signaling studies, PD168393 delivers substantially greater target engagement at equivalent concentrations, enabling lower working concentrations and reducing off-target risk.
- [1] Fry DW, Bridges AJ, Denny WA, et al. Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2, by a new class of tyrosine kinase inhibitor. Proc Natl Acad Sci U S A. 1998;95(20):12022-12027. doi:10.1073/pnas.95.20.12022 View Source
- [2] InvivoChem. PD174265 Product Datasheet. Accessed 2026. View Source
